Quinoline, decahydro-1-methyl-, trans-
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Overview
Description
Quinoline, decahydro-1-methyl-, trans- is a hydrogenated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by its decahydro structure, meaning it has been fully hydrogenated, and the presence of a methyl group at the first position The “trans-” designation indicates the specific stereochemistry of the molecule, where substituents are on opposite sides of the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, decahydro-1-methyl-, trans- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is usually carried out under high pressure and temperature to ensure complete hydrogenation.
Another approach involves the use of transfer hydrogenation, where a hydrogen donor such as formic acid or isopropanol is used in the presence of a catalyst. This method can be advantageous as it avoids the need for high-pressure hydrogen gas.
Industrial Production Methods
Industrial production of quinoline, decahydro-1-methyl-, trans- often employs continuous flow reactors to ensure efficient and scalable hydrogenation. The use of robust catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, advancements in catalytic systems, such as the use of cobalt-amido cooperative catalysts, have improved the selectivity and efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Quinoline, decahydro-1-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Quinoline, decahydro-1-methyl-, trans- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a model compound for understanding biological hydrogenation processes.
Medicine: This compound and its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, decahydro-1-methyl-, trans- involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes involved in metabolic pathways. The hydrogenated structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which is an aromatic heterocycle.
Decahydroquinoline: A fully hydrogenated derivative without the methyl group.
Tetrahydroquinoline: A partially hydrogenated derivative.
Uniqueness
Quinoline, decahydro-1-methyl-, trans- is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
CAS No. |
875-63-8 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
AAARTTJTRNAYHQ-ZJUUUORDSA-N |
Isomeric SMILES |
CN1CCC[C@@H]2[C@@H]1CCCC2 |
Canonical SMILES |
CN1CCCC2C1CCCC2 |
Origin of Product |
United States |
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